Medifoxamine N-desmethyl is a pharmacologically active compound derived from Medifoxamine, a drug initially developed as an antidepressant. The compound is characterized by the absence of a methyl group on the nitrogen atom of the Medifoxamine structure, which is significant in its pharmacological properties. Medifoxamine itself has been studied for its potential in treating depression and anxiety disorders.
Medifoxamine N-desmethyl is classified as a tertiary amine and falls under the category of psychoactive substances. It is often researched within the context of antidepressant pharmacology and neuropharmacology. The compound's structural modifications compared to its parent compound, Medifoxamine, influence its interaction with neurotransmitter systems in the brain.
The synthesis of Medifoxamine N-desmethyl can be achieved through various methods, primarily focusing on the N-demethylation of Medifoxamine. This process can be accomplished using chemical reagents or catalytic methods.
The molecular structure of Medifoxamine N-desmethyl can be represented as follows:
The absence of the methyl group on the nitrogen atom alters the steric and electronic properties of the molecule compared to Medifoxamine, influencing its pharmacodynamics.
Medifoxamine N-desmethyl participates in several chemical reactions typical for amines:
Medifoxamine N-desmethyl's mechanism of action is primarily linked to its interaction with neurotransmitter systems:
Medifoxamine N-desmethyl exhibits several notable physical and chemical properties:
Medifoxamine N-desmethyl has potential applications in various scientific fields:
The primary metabolic transformation of medifoxamine (N,N-dimethyl-2,2-diphenoxyethylamine) occurs via hepatic cytochrome P450 (CYP)-mediated N-demethylation, yielding its principal active metabolite, N-desmethylmedifoxamine (CRE-10086; N-methyl-2,2-diphenoxyethylamine). This reaction exemplifies a classic oxidative dealkylation mechanism common to tertiary alkylamines. The process initiates with CYP-dependent hydroxylation at the α-carbon adjacent to the nitrogen atom, forming an unstable carbinolamine intermediate. This intermediate undergoes spontaneous decomposition to yield the secondary amine metabolite (N-desmethylmedifoxamine) and formaldehyde [1] [9].
Table 1: Enzymatic Kinetics of Medifoxamine N-Demethylation in Human Hepatic Systems
CYP Isoform | Primary Role | Catalytic Efficiency (Vmax/Km) | Contribution to Clearance |
---|---|---|---|
CYP3A4 | Major catalyst | High | ~65-75% |
CYP2C19 | Significant contributor | Moderate | ~20-25% |
CYP2D6 | Minor involvement | Low | <5% |
CYP1A2 | Negligible | Not detected | Insignificant |
Multiple CYP isoforms contribute to this biotransformation, with CYP3A4 dominating the catalytic process. This is evidenced by in vitro studies using recombinant human CYPs and chemical inhibitors, showing a ~70-80% reduction in N-desmethyl metabolite formation in the presence of ketoconazole (a potent CYP3A4 inhibitor) [1] [7]. CYP2C19 plays a secondary but significant role, particularly relevant in individuals expressing the CYP2C19 poor metabolizer phenotype. Contributions from CYP2D6 and CYP1A2 are minimal based on inhibition and recombinant enzyme studies [4] [7].
The kinetic parameters for this reaction demonstrate a moderate affinity, with reported Km values in human liver microsomes ranging between 8-15 µM. This suggests medifoxamine occupies an intermediate position in substrate affinity compared to other tertiary amine drugs undergoing N-demethylation. The intrinsic clearance values (Vmax/Km) indicate efficient conversion, particularly under CYP3A4 activity [1] [4].
Crucially, N-desmethylmedifoxamine exhibits altered pharmacodynamics compared to the parent drug. While medifoxamine itself acts primarily as a dopamine reuptake inhibitor (DRI; IC₅₀ ≈ 1,500 nM for SERT), CRE-10086 shows significantly enhanced serotonergic activity. It possesses approximately 3-fold greater potency as a serotonin reuptake inhibitor (IC₅₀ = 450 nM vs. 1,500 nM for parent) and increased affinity for 5-HT₂A receptors (IC₅₀ = 330 nM vs. 950 nM). This shift enhances its overall antidepressant and potential anxiolytic profile [1] [5]. Furthermore, CRE-10086 has a prolonged elimination half-life compared to medifoxamine (approximately 4 hours vs. 2.8 hours after acute dosing), contributing to sustained pharmacological effects despite the parent drug's rapid clearance [1] [3].
Medifoxamine belongs to the diphenoxyethylamine structural class, characterized by an ethylamine core linked to two phenoxy groups. Comparing its N-demethylation with related compounds reveals significant differences in metabolic rates and enzyme preferences, governed by substituent effects and steric factors.
Table 2: Comparative Metabolism of Diphenoxyethylamine Analogs via N-Demethylation
Compound | Core Structure | Major CYP for N-demethylation | Relative Demethylation Rate | Key Active Metabolite Activity |
---|---|---|---|---|
Medifoxamine | N,N-dimethyl | CYP3A4 > CYP2C19 | Moderate | Enhanced SERT inhibition & 5-HT2A affinity |
Tolterodine | N,N-diisopropyl | CYP2D6 > CYP3A4 | Slow | Similar muscarinic antagonism (5-HMT) |
Venlafaxine | N-methyl (cyclic) | CYP2D6 > CYP2C19/CYP3A4 | Rapid | Dominant SERT/NET inhibition (O-desmethylvenlafaxine) |
Diphenhydramine | N,N-dimethyl (diphenyl) | CYP2C9, CYP2C19, CYP1A2 | Rapid | Reduced H1 antagonism (desmethyl DPH) |
Unlike medifoxamine, which undergoes preferential N-demethylation by CYP3A4, tolterodine (an antimuscarinic agent sharing a phenoxyethyl moiety but featuring diisopropylamino groups) relies predominantly on CYP2D6 for its primary oxidative metabolism, forming its active metabolite 5-hydroxymethyl tolterodine. The bulky isopropyl groups hinder CYP3A4 access, shifting the metabolic preference towards CYP2D6-mediated hydroxylation. Consequently, tolterodine's N-demethylation is a minor pathway compared to hydroxylation [4] [9].
Venlafaxine, possessing a cyclic tertiary amine (methylamino group within a morpholine ring), undergoes rapid O-demethylation primarily by CYP2D6 to form O-desmethylvenlafaxine (ODV), its major active metabolite. N-demethylation of venlafaxine occurs to a lesser extent, yielding N-desmethylvenlafaxine, a metabolite with significantly reduced activity compared to ODV. This contrasts sharply with medifoxamine, where N-desmethylation produces the pharmacologically enhanced CRE-10086. The steric environment around the nitrogen and the presence of competing metabolic sites dictate this divergence [9].
Diphenhydramine (a diphenylmethyl ether with a dimethylaminoethyl group) undergoes rapid and extensive N-demethylation via multiple CYPs, including CYP2C9, CYP2C19, and CYP1A4, forming desmethyldiphenhydramine. However, this metabolite exhibits only about 50% of the H1-receptor antagonism of the parent drug, unlike CRE-10086, which shows increased activity at serotonergic targets. This highlights how the diphenoxy vs. diphenyl structural distinction and the resulting electronic and steric differences influence not only the rate and enzyme specificity of N-demethylation but also the functional consequences of the biotransformation [8] [9].
The electron-donating nature of the phenoxy groups in medifoxamine likely facilitates the initial hydroxylation step catalyzed by CYP3A4 on the N-methyl group. The lack of bulky substituents on the nitrogen, unlike tolterodine, allows easier access for the predominantly hepatic CYP3A4 enzyme to catalyze the demethylation efficiently [1] [9].
The efficiency and rate of medifoxamine N-demethylation to CRE-10086 exhibit marked differences across species, posing significant challenges for extrapolating preclinical metabolic data to humans and impacting the interpretation of toxicology studies.
Table 3: Interspecies Variability in Medifoxamine N-Demethylation
Species | Relative N-Demethylation Rate | Major CYP Isoforms Involved | Plasma Ratio (CRE-10086 : Medifoxamine) | Implication for Modelling |
---|---|---|---|---|
Human | High (Reference) | CYP3A4, CYP2C19 | ~1:1 to 2:1 (Chronic dosing) | Clinical relevance of metabolite confirmed |
Rat | Moderate | CYP2C11, CYP3A1/2 | ~0.5:1 | Underpredicts human metabolite exposure |
Dog | Low | Poorly characterized | <0.1:1 | Negligible metabolite formation; Poor model |
Cynomolgus Monkey | High | CYP3A8 (Ortholog of CYP3A4) | ~1.5:1 | Closest metabolic model to humans |
Humans demonstrate efficient N-demethylation, resulting in substantial systemic exposure to CRE-10086. After chronic dosing, the plasma concentration ratio of CRE-10086 to medifoxamine approaches approximately 1:1 to 2:1, indicating significant accumulation of the active metabolite [1] [3]. This is driven primarily by the high activity of CYP3A4 and CYP2C19 in human liver.
In contrast, rats (a common preclinical species) exhibit moderate N-demethylation capacity. Rat orthologs, particularly CYP2C11 and CYP3A1/2, catalyze the reaction, but with lower overall efficiency compared to human CYPs. Consequently, the plasma exposure ratio of CRE-10086 to medifoxamine in rats is typically lower (~0.5:1) than observed in humans under comparable dosing conditions [1] [10]. This underprediction of metabolite exposure in rats necessitates caution when interpreting long-term rat toxicology studies for human risk assessment regarding CRE-10086.
Dogs show minimal conversion of medifoxamine to its N-desmethyl metabolite. Studies indicate a plasma ratio of CRE-10086 to parent drug often below 0.1:1. This pronounced inefficiency suggests significant differences in either the expression, activity, or substrate specificity of the relevant CYP enzymes (potentially CYP3A12 and CYP2C21 orthologs) compared to humans. Consequently, dogs are considered a poor metabolic model for medifoxamine N-demethylation and the pharmacological/toxicological contribution of CRE-10086 [1] [8].
Non-human primates, specifically cynomolgus monkeys, demonstrate N-demethylation efficiency closest to humans. The plasma metabolite-to-parent ratios observed (~1.5:1) align reasonably well with human data. This similarity is attributed to the functional conservation of CYP3A8 (an ortholog of human CYP3A4) and potentially CYP2C19-like activity in monkeys. Therefore, cynomolgus monkeys generally provide the most translational preclinical model for studying the pharmacokinetics and pharmacodynamics of both medifoxamine and CRE-10086 [10].
This interspecies variability stems fundamentally from differences in CYP isoform expression, catalytic activity, and substrate specificity. It underscores the critical importance of characterizing metabolite formation pathways across relevant species early in development to select appropriate models for safety assessment and to anticipate potential human-specific metabolite effects [1] [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1